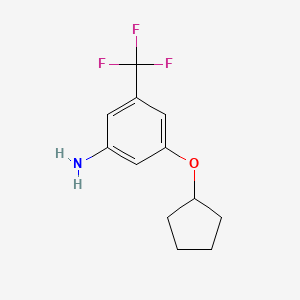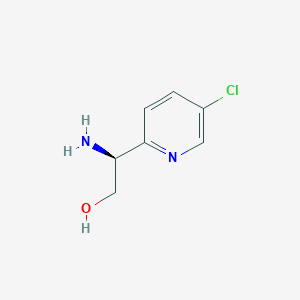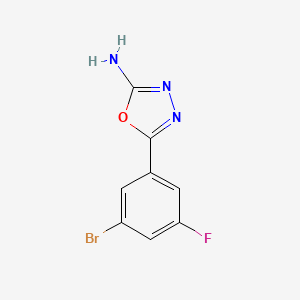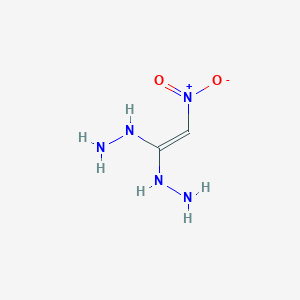
Hydrazine, 1,1'-(nitroethenylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1’-(nitroethenylidene)bis- is a chemical compound with significant interest in various scientific fields It is characterized by the presence of hydrazine and nitroethenylidene groups, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1’-(nitroethenylidene)bis- typically involves the reaction of hydrazine with nitroethene derivatives under controlled conditions. One common method includes the reaction of hydrazine hydrate with nitroethene in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Hydrazine, 1,1’-(nitroethenylidene)bis- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1’-(nitroethenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydrazone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include hydrazone derivatives, amine-substituted compounds, and various functionalized hydrazine derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Hydrazine, 1,1’-(nitroethenylidene)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hydrazine, 1,1’-(nitroethenylidene)bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
4-Fluorophenylhydrazine:
1-[2,5-bis(trifluoromethyl)phenyl]hydrazine: Features trifluoromethyl groups, providing unique reactivity and stability.
Uniqueness
Hydrazine, 1,1’-(nitroethenylidene)bis- is unique due to the presence of both hydrazine and nitroethenylidene groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
62390-85-6 |
|---|---|
Molecular Formula |
C2H7N5O2 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
(1-hydrazinyl-2-nitroethenyl)hydrazine |
InChI |
InChI=1S/C2H7N5O2/c3-5-2(6-4)1-7(8)9/h1,5-6H,3-4H2 |
InChI Key |
SWICMGXLXAWCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(NN)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


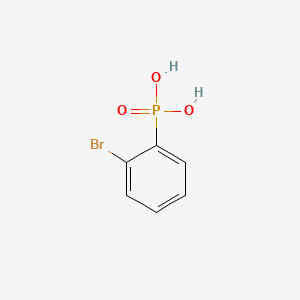
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)

